molecular formula C7H9ClFNOS B13156924 1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol

1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol

Cat. No.: B13156924
M. Wt: 209.67 g/mol
InChI Key: GSEVIEMFLKLJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol is a chemical compound with the molecular formula C7H9ClFNOS and a molecular weight of 209.67 g/mol This compound is characterized by the presence of a chlorothiophene ring, an amino group, and a fluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol typically involves the reaction of 2-chlorothiophene with an appropriate amine and fluorinated alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Techniques such as continuous flow reactors and advanced purification methods may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated alcohol moiety, in particular, may enhance its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C7H9ClFNOS

Molecular Weight

209.67 g/mol

IUPAC Name

1-[(2-chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol

InChI

InChI=1S/C7H9ClFNOS/c8-7-6(1-2-12-7)10-4-5(11)3-9/h1-2,5,10-11H,3-4H2

InChI Key

GSEVIEMFLKLJHP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1NCC(CF)O)Cl

Origin of Product

United States

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